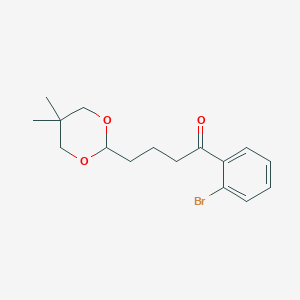

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

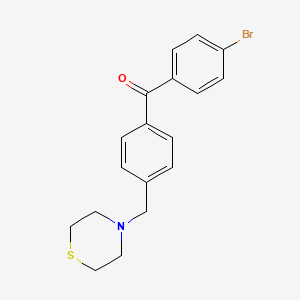

The synthesis of brominated organic compounds is a topic of interest in the papers provided. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, which suggests that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone was achieved through a two-step process starting from trimethoxybenzene, indicating that multi-step synthetic routes involving methylation and Friedel-Crafts reactions are viable for brominated aromatic ketones .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as evidenced by the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane, which resulted in cis- and trans-isomers with a detailed kinetic study of the ring contraction reaction . Similarly, the microbiological formation of 2-(4-Bromophenyl)-2-ethoxyoxirane and its dimerization to a 1,4-dioxane derivative was characterized by NMR and X-ray crystallography, highlighting the importance of these techniques in determining the stereochemistry of brominated compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the dimerization of a silabicyclohexane catalyzed by bromide ions , and the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which proved to be an effective chemical protective group . These reactions demonstrate the reactivity of brominated compounds and their potential utility in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" are not directly reported, the papers do provide some context. For instance, the stability of an optically active epoxy ether in crystalline form and the high yields obtained in the synthesis of related compounds suggest that brominated compounds can exhibit stability under certain conditions and can be synthesized efficiently. The use of spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR for structural confirmation also indicates the types of analyses that would be relevant for determining the properties of the compound .

科学的研究の応用

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders .

- Methods : The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .

- Results : The reaction yielded 2,4-dimethyl-7-bromoindole in a satisfactory yield (67% yield) .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWZLNVVOPUEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645911 |

Source

|

| Record name | 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | |

CAS RN |

898785-70-1 |

Source

|

| Record name | 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。